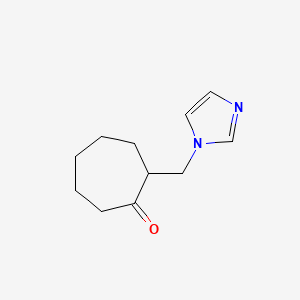

2-(1H-imidazol-1-ylmethyl)cycloheptanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(1H-imidazol-1-ylmethyl)cycloheptanone (also known as 1H-imidazol-1-ylmethylcycloheptanone or IMC) is a cyclic ketone derived from cycloheptanone and 1H-imidazole. It is an important intermediate in the synthesis of a variety of pharmaceuticals, including anti-inflammatory drugs, antifungal agents, and anti-cancer agents. IMC has been widely studied for its potential applications in pharmaceuticals and other fields.

Scientific Research Applications

Antitumor Activity

2-(1H-imidazol-1-ylmethyl)cycloheptanone and related compounds have been investigated for their potential in treating cancer. For instance, in a study, the farnesyltransferase inhibitor BMS-214662, which is structurally related to this compound, displayed potent antitumor activity in preclinical models. This compound was especially effective in a human colon tumor model, leading to its advancement into human clinical trials (Hunt et al., 2000).

Photolysis Studies

The compound 2H-Imidazol-2-ylidene, which is closely related to this compound, has been examined through matrix-isolation spectroscopy. This research provides insights into the behavior of 2H-Imidazol-2-ylidene, such as its photolysis to give N-cyano-1H-azirene, contributing to a deeper understanding of the compound's characteristics (Maier & Endres, 1999).

Nematicidal Activity

A study on the synthesis and nematicidal activity of 2‐(1H‐Benzo[d]imidazol‐2‐ylmethyl)‐4‐aryl‐1‐thia‐4‐azaspiro[4.5]decan‐3‐one, which shares a structural component with this compound, revealed its effectiveness in nematicidal applications. The antibacterial, antifungal, and nematicidal activities of these compounds were evaluated, demonstrating their potential in pest control (Srinivas et al., 2008).

Coordination Chemistry

Research in coordination chemistry has explored the use of compounds like 1,4-Bis(imidazole-1-ylmethyl)benzene, which is similar to this compound, in forming complex structures. For example, a cobalt(II) coordination polymer with 1,4-Bis(imidazole-1-ylmethyl)benzene was synthesized, showing the potential of such compounds in creating functional microporous solid materials (Zhao et al., 2002).

Biochemical Analysis

Biochemical Properties

2-(1H-imidazol-1-ylmethyl)cycloheptanone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions can vary, but they often involve binding to active sites or altering the conformation of the biomolecules. For instance, this compound has been shown to interact with proteomic enzymes, potentially inhibiting or activating them depending on the context .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic flux.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. These interactions can result in enzyme inhibition or activation, as well as changes in gene expression. The compound’s imidazole ring is particularly important for its binding affinity and specificity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it may degrade over time, leading to altered cellular responses .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or gene expression. At higher doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal metabolic processes .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s imidazole ring plays a crucial role in these interactions, facilitating binding to enzyme active sites and altering their activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation, influencing its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its effects on cellular processes. The imidazole ring is essential for the compound’s localization and activity within cells .

Properties

IUPAC Name |

2-(imidazol-1-ylmethyl)cycloheptan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c14-11-5-3-1-2-4-10(11)8-13-7-6-12-9-13/h6-7,9-10H,1-5,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYLQXPPYMXYHKB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(=O)CC1)CN2C=CN=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00649312 |

Source

|

| Record name | 2-[(1H-Imidazol-1-yl)methyl]cycloheptan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1142202-13-8 |

Source

|

| Record name | Cycloheptanone, 2-(1H-imidazol-1-ylmethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1142202-13-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(1H-Imidazol-1-yl)methyl]cycloheptan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-oxo-3-phenyl-4H-pyrido[1,2-a]pyrimidine-7-carboxylic acid](/img/structure/B1359892.png)

![N-[4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]-N-methylpropan-2-amine](/img/structure/B1359900.png)